![molecular formula C14H20Cl2N2O2 B1422489 2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride CAS No. 1258640-48-0](/img/structure/B1422489.png)
2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
Overview
Description
“2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1052551-75-3 . It has a molecular weight of 363.28 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(chloroacetyl)-4-(4,5-dimethoxy-2-methylbenzyl)piperazine hydrochloride . The InChI code is 1S/C16H23ClN2O3.ClH/c1-12-8-14(21-2)15(22-3)9-13(12)11-18-4-6-19(7-5-18)16(20)10-17;/h8-9H,4-7,10-11H2,1-3H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Arylpiperazine Derivatives in Drug Development
Arylpiperazine derivatives have reached clinical application stages, mainly in treating depression, psychosis, or anxiety. These compounds, including buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines. These metabolites, while known for their serotonin receptor-related effects, still present unexplored areas despite their use as designer drugs. The pharmacological actions of these arylpiperazine derivatives are extensive, indicating a starting point for rational drug design and a model system to investigate DNA sequence recognition and binding (Caccia, 2007)[https://consensus.app/papers/ndealkylation-arylpiperazine-derivatives-disposition-caccia/670e6b27cd205d28ac74a28b711bdaf9/?utm_source=chatgpt].
Piperazine Derivatives as Therapeutic Agents
Piperazine, a significant moiety in drug design, is found in various therapeutic agents, such as antipsychotics, antihistamines, antidepressants, and anticancer drugs. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules, highlighting the flexibility and broad potential of piperazine-based molecules in drug discovery. These derivatives have shown remarkable versatility, previously considered to express primarily CNS activity but now exploring diverse pharmacological activities (Rathi et al., 2016)[https://consensus.app/papers/piperazine-derivatives-patent-review-2010present-rathi/31a47a3d041f5056b8e6ef379f503811/?utm_source=chatgpt].
Research on DNA Minor Groove Binders
Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, represent a class of N-methyl piperazine derivatives with significant research applications. These compounds are utilized in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values, among other applications. Their role as radioprotectors and topoisomerase inhibitors underscores the importance of such molecules in rational drug design and molecular biology research (Issar & Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt].
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Mechanism of Action
Target of Action
It is related to cetirizine , a well-known antihistamine that exhibits high specific affinity for histamine H1 receptors .
Mode of Action
The mode of action of this compound is likely similar to that of cetirizine, given their structural similarities . Cetirizine works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Biochemical Pathways
As a potential antihistamine, it may be involved in the histamine signaling pathway, which plays a crucial role in the body’s immune response .
Result of Action
As a potential antihistamine, it may help alleviate symptoms of allergies by blocking the action of histamine .
properties
IUPAC Name |
2-chloro-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-19-13-4-2-12(3-5-13)11-16-6-8-17(9-7-16)14(18)10-15;/h2-5H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXJMOGUVCKLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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